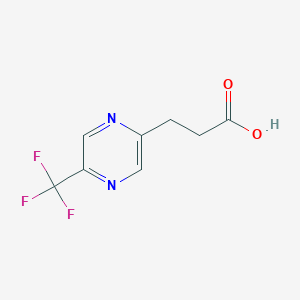

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid

Description

Properties

CAS No. |

1196156-94-1 |

|---|---|

Molecular Formula |

C8H7F3N2O2 |

Molecular Weight |

220.15 g/mol |

IUPAC Name |

3-[5-(trifluoromethyl)pyrazin-2-yl]propanoic acid |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-12-5(3-13-6)1-2-7(14)15/h3-4H,1-2H2,(H,14,15) |

InChI Key |

ZRHWBNSOVNZMOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)C(F)(F)F)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylate Esters as Precursors

A key intermediate in the synthesis of 3-(5-(Trifluoromethyl)pyrazin-2-yl)propanoic acid is the ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. This intermediate is typically prepared via oxidation and cyclization reactions starting from alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate derivatives.

Oxidation Step: The oxidation of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is performed using sodium tungstate hydrate (Na2WO4·H2O) as a catalyst and tert-butyl hydroperoxide (70 wt-% in water) as the oxidant. The reaction is carried out at room temperature for approximately 9 hours, followed by acidification with 1 N aqueous hydrochloric acid and extraction with ethyl acetate. This step yields the ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in yields ranging from 23% to 46%, depending on specific conditions and additives such as triisobutylphosphate used as an internal standard.

Alternative Oxidation: Hydrogen peroxide (50 wt-% in water) can also be used for oxidation at 0°C followed by stirring at room temperature, yielding similar products but with varying byproduct formation such as N-oxides.

Functionalization to 3-(5-(Trifluoromethyl)pyrazin-2-yl)propanoic Acid

The conversion of the ester intermediate to the target propanoic acid involves hydrolysis and coupling reactions:

Hydrolysis: The ethyl ester group is hydrolyzed under basic conditions using aqueous sodium hydroxide (1 M NaOH) in a mixture of ethanol and tetrahydrofuran at 60 °C. This step converts the ester to the corresponding carboxylic acid.

Coupling Reactions: The pyrazine ring bearing the trifluoromethyl group is coupled with a propanoic acid side chain or its derivatives through nucleophilic substitution or palladium-catalyzed coupling reactions. For example, Buchwald–Hartwig amination or ipso-substitution reactions are employed to introduce nitrogen-containing moieties or alkyl chains at specific positions on the heterocyclic ring.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The trifluoromethyl group and the pyrazine ring can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group can enhance the efficacy of the compound against various pathogens, making it a candidate for further exploration in antibiotic development .

- Anti-inflammatory Properties : Research indicates that derivatives of pyrazine compounds can exhibit anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases .

2. Drug Development

- Pharmacological Studies : The compound is being investigated for its role in enhancing drug delivery systems due to its ability to interact with biological membranes effectively .

- Structure-Activity Relationship (SAR) Studies : The unique structure allows researchers to explore SAR, leading to the development of more potent analogs with improved therapeutic profiles .

Industrial Applications

1. Synthesis of Advanced Materials

- The compound can serve as an intermediate in the synthesis of advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as durability and resistance to environmental factors .

2. Agrochemical Formulations

- Due to its potential biological activity, 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid may find applications in agrochemicals as a pesticide or herbicide component, contributing to sustainable agricultural practices .

Case Studies

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazine ring may participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Functional Differences

Heterocyclic Core :

- The pyrazine ring in the target compound contrasts with pyridine (e.g., OCM-33 in ) and triazolopyrimidine (). Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to pyridine’s basic nitrogen .

- Tetrazole and triazole analogs () serve as carboxylate bioisosteres, offering metabolic resistance but differing in acidity (pKa ~4.5 for tetrazole vs. ~2.5 for carboxylic acid) .

- Substituent Effects: The -CF₃ group improves lipophilicity (logP +0.9 vs. non-fluorinated analogs) and resistance to oxidative metabolism . Esterified side chains (e.g., ) enhance cell permeability but require hydrolysis for activation, unlike the free acid form .

- Biological Activity: Carboxamide derivatives () show potent kinase inhibition (GSK-3β IC₅₀ < 50 nM), whereas carboxylic acids (e.g., ’s compound 3) exhibit cytotoxicity (43% mortality in brine shrimp assays) .

Biological Activity

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the compound's synthesis, biological evaluations, and its implications in therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-(5-(trifluoromethyl)pyrazin-2-yl)propanoic acid typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 3-(5-(trifluoromethyl)pyrazin-2-YL)propanoic acid can be categorized into several key areas:

- Anti-inflammatory Activity : Research has shown that compounds with trifluoromethyl groups exhibit significant anti-inflammatory properties. In a study involving various pyrazole derivatives, those containing trifluoromethyl substitutions demonstrated enhanced inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .

- Antitumor Activity : The compound has been evaluated for its antitumor effects, particularly through its interaction with cyclin-dependent kinases (CDKs). In vitro studies have indicated that derivatives related to this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cellular proliferation and inflammation suggests its potential as a therapeutic agent. For instance, it has been linked to the inhibition of Class I PI3-kinase enzymes, which are vital in cancer progression and inflammatory diseases .

Case Studies

-

Anti-inflammatory Evaluation :

- A series of experiments were conducted using carrageenan-induced rat paw edema models to assess the anti-inflammatory effects of 3-(5-(trifluoromethyl)pyrazin-2-YL)propanoic acid.

- Results indicated a significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin, showcasing an effectiveness range of 62-76% .

- Antitumor Activity :

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.